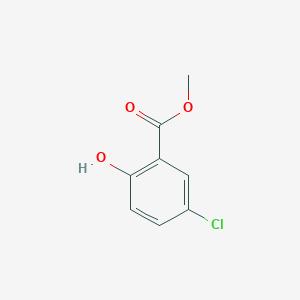

Methyl 5-chloro-2-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWHRMZKJXOWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063283 | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-78-4 | |

| Record name | Methyl 5-chloro-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chlorosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-chlorosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chlorosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-CHLOROSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84L29Z8QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 5-chloro-2-hydroxybenzoate synthesis from 5-chlorosalicylic acid

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 5-chloro-2-hydroxybenzoate from 5-chlorosalicylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction mechanism, provides a detailed experimental protocol, and outlines the necessary characterization and safety considerations. The synthesis is achieved through a classic Fischer-Speier esterification, a cornerstone of organic synthesis.

Introduction: The Significance of this compound

This compound, also known as methyl 5-chlorosalicylate, is a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The esterification of 5-chlorosalicylic acid to its methyl ester modifies the parent molecule's physicochemical properties, such as lipophilicity, which can significantly influence its biological activity and pharmacokinetic profile.[1] Derivatives of 5-chlorosalicylic acid have shown a range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[1] This guide focuses on the efficient and reliable synthesis of this important compound.

The Reaction Mechanism: Fischer-Speier Esterification

The conversion of 5-chlorosalicylic acid to this compound is a prime example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2] The reaction is reversible, and to achieve a high yield, the equilibrium must be shifted towards the product.[3] This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[3]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 5-Chlorosalicylic acid | 98% | Sigma-Aldrich |

| Methanol (absolute) | Anhydrous | Fisher Scientific |

| Sulfuric Acid (concentrated) | 98% | VWR |

| Dichloromethane | ACS Grade | EMD Millipore |

| Sodium Bicarbonate | ACS Grade | J.T. Baker |

| Anhydrous Sodium Sulfate | ACS Grade | Acros Organics |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Heating mantle | - | - |

| Separatory funnel (500 mL) | - | - |

| Rotary evaporator | - | - |

Step-by-Step Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: In a dry 250 mL round-bottom flask, dissolve 10.0 g of 5-chlorosalicylic acid in 100 mL of absolute methanol.[1][4]

-

Catalyst Addition: While stirring the solution, carefully and slowly add 2.0 mL of concentrated sulfuric acid. The addition is exothermic, and the flask may become warm.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 20 hours to ensure the reaction proceeds to completion.[1][4]

-

Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Work-up and Extraction: Transfer the cooled mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane to extract the ester and 100 mL of water. Shake the funnel gently, venting frequently to release any pressure.[1]

-

Neutralization: Allow the layers to separate and collect the lower organic layer. Wash the organic layer with 50 mL portions of a 5% aqueous sodium bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.[1]

-

Washing and Drying: Wash the organic layer with 50 mL of water, followed by 50 mL of brine (saturated sodium chloride solution). Dry the organic layer over anhydrous sodium sulfate.[1]

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude this compound.[1]

-

Purification (Optional but Recommended): The crude product can be further purified by recrystallization from a suitable solvent such as isopropyl ether to obtain a white solid.[4]

Expected Yield and Product Characterization

| Parameter | Value | Reference |

| Yield | Up to 94.8% | [5] |

| Appearance | White solid | [5] |

| Melting Point | 44-46 °C | [5] |

| Molecular Weight | 186.59 g/mol | [6] |

Safety Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

5-Chlorosalicylic Acid: Harmful if swallowed and may cause skin and eye irritation.[7]

-

Methanol: Toxic and flammable. Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. Minimize exposure.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Fischer-Speier esterification of 5-chlorosalicylic acid is a robust and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate with a high yield and purity. The principles and techniques described herein are fundamental to organic synthesis and are widely applicable in the development of new chemical entities.

References

-

PrepChem.com. (n.d.). Synthesis of a. This compound (2c). Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-chlorosalicylate

This guide provides a comprehensive examination of the synthesis of Methyl 5-chlorosalicylate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. We will delve into the core reaction mechanism, provide a validated experimental protocol, and explore the causal reasoning behind critical procedural steps, ensuring a blend of theoretical understanding and practical applicability for researchers in organic synthesis and drug development.

Strategic Overview: The Rationale for Electrophilic Aromatic Substitution

The synthesis of Methyl 5-chlorosalicylate is most efficiently achieved through the electrophilic aromatic substitution (EAS) of methyl salicylate. This strategy is predicated on the electronic properties of the substituents on the aromatic ring, which dictate the position of the incoming electrophile.

The starting material, methyl salicylate, possesses two key functional groups directly attached to the benzene ring: a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. Their influence on the aromatic system is paramount to understanding the reaction's outcome.

-

Hydroxyl (-OH) Group: This group is a powerful activating substituent.[1][2] The oxygen atom's lone pairs are donated into the aromatic π-system via resonance, significantly increasing the electron density of the ring and making it more nucleophilic. This strong activation directs incoming electrophiles to the ortho and para positions (C3 and C5, respectively).[3]

-

Methyl Ester (-COOCH₃) Group: This group is a deactivating substituent.[2] The carbonyl's electronegative oxygen pulls electron density out of the ring through resonance, making the ring less reactive towards electrophiles. This deactivating effect directs incoming electrophiles to the meta position (C4).

In a molecule with competing directing groups, the more powerful activating group dictates the regioselectivity.[4] The hydroxyl group's activating effect far outweighs the ester's deactivating effect, thus guiding the chlorination to the positions ortho and para to itself. The primary product is the 5-chloro isomer (para-substitution) due to the reduced steric hindrance at this position compared to the C3 position, which is flanked by the bulky ester group.[5][6]

The Core Reaction Mechanism

The chlorination of methyl salicylate proceeds via a classic electrophilic aromatic substitution mechanism. While various chlorinating agents can be used, sulfuryl chloride (SO₂Cl₂) is a common and convenient choice in a laboratory setting, acting as a source for the electrophilic chlorine species.

The mechanism unfolds in three key stages:

-

Generation of the Electrophile: Sulfuryl chloride serves as the source of the electrophile, Cl⁺ (or a strongly polarized equivalent).

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the methyl salicylate ring attacks the chlorine electrophile. This attack preferentially occurs at the C5 position (para to the -OH group) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base, such as a solvent molecule or chloride ion, removes a proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, Methyl 5-chlorosalicylate.

Visualization of the Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the chlorination of methyl salicylate at the C5 position.

Caption: Figure 1: Reaction Mechanism for the Synthesis of Methyl 5-chlorosalicylate.

Validated Experimental Protocol

This protocol details a reliable method for the laboratory-scale synthesis of Methyl 5-chlorosalicylate.

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |

| Methyl Salicylate | 119-36-8 | C₈H₈O₃ | 152.15 | 15.2 g | 0.10 | 1.0 |

| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 | 14.2 g (8.5 mL) | 0.105 | 1.05 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | 5% aq. solution | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | ~5 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Reflux condenser with a drying tube (or gas outlet to a scrubber)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Dissolution: Add methyl salicylate (15.2 g, 0.10 mol) and dichloromethane (100 mL) to the flask. Stir the mixture until the methyl salicylate has completely dissolved.

-

Reagent Addition: Cool the solution to 0-5 °C. Charge the dropping funnel with sulfuryl chloride (14.2 g, 0.105 mol). Add the sulfuryl chloride dropwise to the stirred solution over approximately 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[7][8][9]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold water to quench the reaction.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of water, followed by two 50 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid (observe for cessation of gas evolution), and finally with 50 mL of brine.[10]

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent such as methanol or a hexane/ethyl acetate mixture to yield pure Methyl 5-chlorosalicylate as a white solid.[11]

-

Characterization: Confirm product identity and purity by measuring its melting point (reported as 46-50 °C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). An expected yield is in the range of 80-90%.

Scientific Rationale and Field Insights

Causality in Experimental Choices

-

Choice of Chlorinating Agent: While chlorine gas is a fundamental chlorinating agent, sulfuryl chloride is often preferred for its ease of handling as a liquid and its ability to effect clean chlorination, often without the need for a Lewis acid catalyst.[11]

-

Temperature Control: The electrophilic chlorination of a highly activated ring is a rapid and exothermic process. Maintaining a low temperature (0-10 °C) during the addition of sulfuryl chloride is critical to control the reaction rate, prevent a dangerous thermal runaway, and maximize the regioselectivity for the desired 5-chloro isomer by minimizing the formation of 3-chloro and 3,5-dichloro-salicylate byproducts.[6]

-

Aqueous Workup: The sequential washing procedure is a self-validating system. The initial water wash removes the bulk of water-soluble byproducts. The sodium bicarbonate wash neutralizes acidic species like HCl and residual sulfuric acid (formed from SO₂Cl₂ and trace water), which is confirmed by the cessation of CO₂ evolution. The final brine wash helps to remove residual water from the organic phase before the drying step.

Safety and Handling: A Trustworthy Protocol

A protocol's trustworthiness is intrinsically linked to its safety. All operations should be conducted in a certified chemical fume hood.

-

Sulfuryl Chloride (SO₂Cl₂): This substance is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl, SO₂).[7][8][12] It is fatal if inhaled and causes severe skin and eye burns.[9][12] Impervious gloves, chemical splash goggles, and a lab coat are mandatory. An emergency supply of aqueous ammonia can be used to neutralize small spills.

-

Methyl Salicylate: May cause skin and eye irritation.[13]

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of Methyl 5-chlorosalicylate via electrophilic aromatic substitution is a well-established and efficient process. A thorough understanding of the directing effects of the hydroxyl and ester groups is crucial for predicting the high regioselectivity of the reaction. By carefully controlling reaction conditions, particularly temperature, and employing a robust workup procedure, high yields of the pure product can be reliably obtained. The protocol described herein, grounded in established chemical principles and safety-conscious practices, provides a trusted framework for researchers and drug development professionals.

References

-

PrepChem.com. Synthesis of methyl 5-chlorosalicylate. Available from: [Link]

-

Philip Harris. (2016-05-24). SAFETY DATA SHEET: METHYL SALICYLATE. Available from: [Link]

-

TMP Chem. (2014-02-22). Activating and Deactivating Groups in Aromatic Substitution. YouTube. Available from: [Link]

-

Master Organic Chemistry. (2017-09-26). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Available from: [Link]

-

Furman Chemistry 120 - PBworks. Activating Groups and Deactivating Groups. Available from: [Link]

-

Global Substance Registration System (GSRS). METHYL 5-CHLOROSALICYLATE. Available from: [Link]

-

Chemistry Steps. Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Available from: [Link]

-

National Science Foundation Public Access Repository. (2018-01-01). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Available from: [Link]

-

Reddit. (2020-06-13). Activating and deactivating groups in electrophillic aromatic substitution. r/chemistry. Available from: [Link]

-

Indian Academy of Sciences. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Available from: [Link]

-

BioTreks. (2017-11-10). Synthesis of Methyl Salicylate. Available from: [Link]

-

Taylor & Francis Online. (2021-07-08). Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. Available from: [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubMed. (2014-04-15). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Available from: [Link]

-

PubMed. (2024-09-02). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Available from: [Link]

-

IvyPanda. (2022-05-22). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. Available from: [Link]

-

Westfield State University. Preparation of Methyl Salicylate. Available from: [Link]

-

CUNY. (2012-11-14). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Available from: [Link]

-

ResearchGate. Synthesis of Methyl Salicylate from Aspirin. Available from: [Link]

-

Organic Syntheses. METHYL p-TOLYL SULFONE. Available from: [Link]

-

Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Available from: [Link]

- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 5. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid | NSF Public Access Repository [par.nsf.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. ivypanda.com [ivypanda.com]

- 11. prepchem.com [prepchem.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

Foreword: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties of Methyl 5-chloro-2-hydroxybenzoate

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the utility of a compound is often defined by its structural functionality and predictable reactivity. This compound (CAS No. 4068-78-4), also known as Methyl 5-chlorosalicylate, stands out as a pivotal intermediate.[1][2] Its substituted benzene ring, featuring a hydroxyl group, a chlorine atom, and a methyl ester, offers multiple reactive sites, making it a valuable precursor for more complex molecular architectures.[1][3] This guide provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established data to provide a reliable technical resource.

Molecular Structure and Physicochemical Profile

This compound is a derivative of salicylic acid, characterized by a chlorine substituent at the C5 position and a methyl ester at the carboxylic acid position.[4] This specific arrangement of functional groups dictates its physical properties and chemical behavior.

Caption: 2D Structure of this compound.

The compound's key physical and chemical properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 4068-78-4 | [1][2][4] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | White or reddish needle-like crystals; Solid | [5][6] |

| Melting Point | 46-50 °C | [1][4][7] |

| Boiling Point | 266.91 °C (rough estimate) | [1][5] |

| Density | ~1.4 g/cm³ | [5] |

| Flash Point | >230 °F (>110 °C) | [1][5] |

| pKa | 9.31 ± 0.18 (Predicted) | [1] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | Methyl 5-chlorosalicylate, 5-Chlorosalicylic acid methyl ester | [1][2][5] |

Spectroscopic Characterization: A Structural Validation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The distinct functional groups of this compound give rise to a characteristic spectral fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons will appear as a set of multiplets in the aromatic region, with coupling patterns dictated by their positions relative to the chloro and hydroxyl groups. The hydroxyl proton will likely appear as a broad singlet, and the methyl ester protons will be a sharp singlet at approximately 3.9 ppm.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals.[2] Key resonances include the carbonyl carbon of the ester group (around 170 ppm), the carbons attached to the hydroxyl and chloro groups, and the methyl carbon of the ester (around 52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the primary functional groups.[2] A broad absorption band is expected in the region of 3100-3500 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1680-1720 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl group.[8] Additional peaks in the fingerprint region will be characteristic of the substituted benzene ring.[2][8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 186, with a characteristic isotopic pattern (M+2 peak at m/z 188 with about one-third the intensity) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).[2]

Synthesis Protocol: Fischer Esterification

The most direct and common synthesis of this compound is through the Fischer esterification of its parent carboxylic acid, 5-chloro-2-hydroxybenzoic acid.[9] This acid-catalyzed reaction with methanol is an equilibrium process, and the use of excess methanol and a strong acid catalyst drives the reaction toward the ester product.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established laboratory procedures.[9]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (1.0 eq), dry methanol (serving as both reactant and solvent, typically 5-10 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 22 hours, as per literature).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

-

-

Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into cold water or a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. The crude product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

-

Causality: Neutralization is a critical safety and purification step. Extraction separates the organic product from the aqueous phase containing salts and residual methanol.

-

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate).

-

Causality: Recrystallization is a standard technique for purifying solid organic compounds, yielding a product with high purity, as indicated by a sharp melting point.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three key functional regions: the phenolic hydroxyl group, the methyl ester, and the activated aromatic ring.

Caption: Key reactive sites of this compound.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. For instance, it can be converted to an ether, which is a common step in the synthesis of more complex pharmaceutical intermediates.[4]

-

Reactions at the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reacting with amines.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position (C5) is blocked by chlorine, electrophilic substitution is favored at the C3 position. A documented example is the iodination of Methyl 5-chlorosalicylate to produce 3-iodo-5-chlorosalicylate.[1][4]

Its role as a versatile intermediate is well-established, serving as a starting material for various pharmaceutical compounds and other fine chemicals.[1][6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[2][5]

| Hazard Class | GHS Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [2][10] |

| Eye Irritation | H319: Causes serious eye irritation | [2][10] |

| Respiratory Irritation | H335: May cause respiratory irritation | [2][10] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][5]

-

First Aid:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][11]

Conclusion

This compound is a compound of significant value in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive building block for creating novel molecules in the pharmaceutical and chemical industries.[1] A thorough understanding of its characteristics, as detailed in this guide, is crucial for its effective and safe application in research and development.

References

-

LookChem. This compound. [Link]

-

PrepChem.com. Synthesis of a. This compound (2c). [Link]

-

PubChem. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

WorldOfChemicals. Unlocking Chemical Synthesis: The Role of this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Building Block for Innovation in Chemical Synthesis. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 4068-78-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAS#:4068-78-4 | Chemsrc [chemsrc.com]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. prepchem.com [prepchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-2-hydroxybenzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Methyl 5-chloro-2-hydroxybenzoate

This compound (CAS 4068-78-4), a halogenated derivative of methyl salicylate, serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular architecture, featuring a hydroxyl group, a methyl ester, and a chlorine atom on an aromatic ring, presents a distinct spectroscopic fingerprint. An unambiguous structural confirmation and purity assessment of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. Moving beyond a mere presentation of data, we will explore the causal relationships between the molecule's structure and its spectral output. The methodologies and interpretations described herein are designed to create a self-validating analytical workflow, ensuring the highest degree of confidence in the compound's identity and purity.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| CAS Number | 4068-78-4 | [1] |

| Melting Point | 46-50 °C | [2] |

Part 1: Infrared (IR) Spectroscopy - Unveiling the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The principle rests on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds. For a molecule like this compound, the IR spectrum provides immediate, confirmatory evidence of its key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

A robust and common method for acquiring an IR spectrum of a solid sample is through Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common cause of weak, low-quality spectra.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high signal-to-noise ratio spectrum in the range of 4000–400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum is dominated by several key absorptions that confirm the compound's identity. The presence of the hydroxyl, ester, and substituted aromatic ring functionalities are all clearly distinguishable.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Interpretation |

| ~3200 (broad) | O-H stretch | Phenolic Hydroxyl | The broadness of this peak is a hallmark of hydrogen bonding.[4][5] In the solid state, the phenolic -OH group hydrogen bonds with the carbonyl oxygen of the ester group on an adjacent molecule, lowering its vibrational frequency from that of a "free" hydroxyl (~3600 cm⁻¹). |

| ~3050-3100 | C-H stretch | Aromatic | These absorptions, appearing just above 3000 cm⁻¹, are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[6] |

| ~2955 | C-H stretch | Methyl (Ester) | This peak, appearing just below 3000 cm⁻¹, is due to the sp³ C-H stretching of the methyl group.[6] |

| ~1680 | C=O stretch | Conjugated Ester | This is one of the most intense and diagnostic peaks in the spectrum.[7] The carbonyl frequency is slightly lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent -OH group, which delocalizes electron density and weakens the C=O bond. |

| ~1500-1600 | C=C stretch | Aromatic Ring | These medium-intensity absorptions arise from the stretching vibrations within the benzene ring itself.[4][6] |

| ~1250 & ~1100 | C-O stretch | Ester & Phenol | These strong peaks in the fingerprint region correspond to the C-O single bond stretches. The higher frequency band is typically associated with the aryl C-O stretch, while the other corresponds to the O-CH₃ portion of the ester.[7][8] |

| ~800-850 | C-Cl stretch | Aryl Halide | The vibration of the C-Cl bond is expected in this region of the fingerprint, providing evidence for the halogen's presence.[9] |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy provides the most detailed structural information, elucidating the connectivity and chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Diagram: Structural Numbering for NMR Assignment

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used.

Caption: Numbering scheme for this compound.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for obtaining high-quality NMR spectra is essential for accurate interpretation.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a small vial.[10] CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

-

Transfer & Analysis: Transfer the solution to a clean, high-quality 5 mm NMR tube.[10] Place the tube in the NMR spectrometer.

-

Data Acquisition:

-

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field is then "shimmed" to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR: A typical experiment involves acquiring data over a 0-12 ppm spectral width using a 90° pulse and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard. This involves irradiating the sample with a broad range of proton frequencies, which collapses all C-H coupling and results in a spectrum of sharp singlets for each unique carbon atom. A wider spectral width (0-220 ppm) and a longer relaxation delay are used.[11]

-

¹H NMR Spectrum: Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The electron-withdrawing nature of the chlorine and ester groups, combined with the electron-donating hydroxyl group, creates a distinct pattern for the aromatic protons.

| Signal Assignment (Proton) | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |

| H-O (Phenolic) | ~10.5 | Singlet (broad) | - | 1H | The acidic proton of the phenol is highly deshielded due to intramolecular hydrogen bonding with the ester's carbonyl oxygen. It typically appears as a broad singlet and does not couple with other protons. |

| H-6 | ~7.8 | Doublet | J ≈ 2.5 Hz | 1H | This proton is ortho to the electron-withdrawing ester group, making it the most deshielded of the aromatic protons.[12] It is split only by H-4 (meta-coupling), resulting in a doublet with a small coupling constant. |

| H-4 | ~7.4 | Doublet of Doublets | J ≈ 9.0, 2.5 Hz | 1H | This proton is split by two different neighbors: H-3 (ortho-coupling, large J) and H-6 (meta-coupling, small J), resulting in a doublet of doublets. |

| H-3 | ~7.0 | Doublet | J ≈ 9.0 Hz | 1H | This proton is ortho to the electron-donating hydroxyl group, making it the most shielded aromatic proton. It is split only by H-4 (ortho-coupling), giving a clean doublet with a large coupling constant. |

| H-8 (-OCH₃) | ~3.9 | Singlet | - | 3H | The protons of the methyl ester are in a distinct chemical environment. They are adjacent to an oxygen atom, shifting them downfield. As there are no adjacent protons, the signal is a sharp singlet.[7] |

¹³C NMR Spectrum: Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic environment, providing direct evidence for the carbon skeleton.

| Signal Assignment (Carbon) | Expected δ (ppm) | Rationale |

| C-7 (C=O) | ~170 | The carbonyl carbon of the ester is highly deshielded due to the attached electronegative oxygens and appears furthest downfield.[13] |

| C-2 (-OH) | ~158 | The carbon directly attached to the electron-donating hydroxyl group is significantly deshielded. Its chemical shift is greater than other aromatic carbons except the one adjacent to the chlorine. |

| C-4 | ~135 | Aromatic C-H. |

| C-6 | ~130 | Aromatic C-H. |

| C-5 (-Cl) | ~125 | The carbon directly bonded to chlorine experiences a moderate deshielding effect. |

| C-3 | ~120 | Aromatic C-H. |

| C-1 | ~115 | This is the carbon ipso to the ester group. |

| C-8 (-OCH₃) | ~52 | The sp³ hybridized methyl carbon of the ester appears in the typical upfield region for such groups.[13] |

Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, Electron Ionization (EI) is a common method.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the sample from any volatile impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, the gaseous molecules are bombarded with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural information from the fragment ions.

Diagram: Key Fragmentation Pathways

Sources

- 1. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4068-78-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 5-chloro-2-hydroxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-chloro-2-hydroxybenzoate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed interpretation of expected chemical shifts and coupling constants, and a standard protocol for sample preparation and data acquisition. By elucidating the influence of the chloro, hydroxyl, and methyl ester substituents on the aromatic proton environment, this guide serves as a practical resource for the structural characterization of substituted aromatic compounds.

Introduction: The Central Role of ¹H NMR in Structural Elucidation

In the realm of organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available, ¹H NMR spectroscopy stands out as one of the most powerful and informative methods for elucidating the structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms makes it an indispensable tool for chemists.

This guide focuses on the ¹H NMR spectral analysis of this compound, a substituted aromatic compound. The interplay of the electron-donating hydroxyl group and the electron-withdrawing chloro and methyl ester groups on the benzene ring creates a distinct pattern of signals in the ¹H NMR spectrum. Understanding this pattern is key to confirming the compound's identity and purity.

Theoretical Prediction of the ¹H NMR Spectrum

A thorough understanding of the substituent effects on the benzene ring is crucial for predicting the ¹H NMR spectrum of this compound. The chemical shift of aromatic protons is influenced by the electron density around them. Electron-donating groups (EDGs) increase the electron density, shielding the nearby protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).

In this compound, we have three substituents to consider:

-

-OH (hydroxyl): A strong electron-donating group through resonance.

-

-Cl (chloro): An electron-withdrawing group through induction, but a weak electron-donating group through resonance. Overall, it is considered a deactivating group.

-

-COOCH₃ (methyl ester): An electron-withdrawing group through both induction and resonance.

The positions of the protons on the aromatic ring are numbered as follows:

Based on the substituent effects, we can predict the following for the aromatic protons:

-

H(c) (proton at C6): This proton is ortho to the strongly electron-donating -OH group and meta to the -Cl and -COOCH₃ groups. The strong shielding effect of the -OH group will cause this proton to have the lowest chemical shift among the aromatic protons.

-

H(b) (proton at C4): This proton is para to the -OH group and ortho to the -Cl group. It will also be shielded by the -OH group, but to a lesser extent than H(c). The deshielding effect of the adjacent -Cl group will also influence its chemical shift.

-

H(a) (proton at C3): This proton is meta to the -OH and -Cl groups and ortho to the -COOCH₃ group. Being ortho to the electron-withdrawing ester group, this proton is expected to be the most deshielded of the three aromatic protons.

The expected spin-spin coupling patterns are as follows:

-

H(c): Coupled to H(b) (meta coupling, J ≈ 2-3 Hz). It will appear as a doublet.

-

H(b): Coupled to H(c) (meta coupling, J ≈ 2-3 Hz) and H(a) (ortho coupling, J ≈ 7-10 Hz). It will appear as a doublet of doublets.

-

H(a): Coupled to H(b) (ortho coupling, J ≈ 7-10 Hz). It will appear as a doublet.

Additionally, we expect to see signals for the methyl ester protons and the hydroxyl proton:

-

-OCH₃ (methyl ester protons): These protons are not coupled to any other protons and will appear as a sharp singlet. Their chemical shift will be in the typical range for methyl esters, around 3.9 ppm.

-

-OH (hydroxyl proton): This proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. It is often observed in the range of 5-7 ppm for phenols.

Predicted ¹H NMR Data Summary

The predicted ¹H NMR data for this compound are summarized in the table below. The chemical shifts are estimated based on known substituent effects and data from similar compounds.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H(c) | ~6.9 | d | J(meta) ≈ 2.5 | 1H |

| H(b) | ~7.3 | dd | J(ortho) ≈ 8.8, J(meta) ≈ 2.5 | 1H |

| H(a) | ~7.7 | d | J(ortho) ≈ 8.8 | 1H |

| -OCH₃ | ~3.9 | s | - | 3H |

| -OH | Variable (e.g., 5.0-7.0) | br s | - | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To experimentally verify the predicted spectrum, the following protocol should be followed.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. If the compound's solubility is low in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

4.2. NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used. This includes setting the appropriate spectral width, acquisition time, and number of scans.

-

Data Processing: The acquired free induction decay (FID) signal is processed by Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Finally, the signals are integrated to determine the relative number of protons each represents.

Interpretation of an Experimental Spectrum: A Comparative Approach

Upon acquiring an experimental ¹H NMR spectrum of this compound, the following steps should be taken for a thorough analysis:

-

Chemical Shift Assignment: Compare the observed chemical shifts of the signals with the predicted values. The relative positions of the aromatic protons (H(a), H(b), and H(c)) should align with the theoretical predictions based on substituent effects.

-

Multiplicity Analysis: Examine the splitting patterns of the aromatic signals. The observed multiplicities (doublet, doublet of doublets) should match the predicted patterns based on the coupling between adjacent protons.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) from the spectrum. The ortho coupling constant should be significantly larger than the meta coupling constant, as predicted.

-

Integration Verification: Check the integration values for all signals. The ratio of the integrals should correspond to the number of protons giving rise to each signal (e.g., 1:1:1 for the aromatic protons, 3 for the methyl protons, and 1 for the hydroxyl proton).

-

Hydroxyl Proton Confirmation: To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the solution is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish in the new spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that is crucial for its structural confirmation. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by systematically analyzing the effects of the substituents on the aromatic ring, a detailed and accurate interpretation of the spectrum can be achieved. This technical guide provides a solid theoretical framework for predicting and analyzing the ¹H NMR spectrum of this compound, along with a practical experimental protocol for its acquisition. This knowledge is essential for researchers and scientists working on the synthesis, characterization, and application of substituted aromatic compounds in various fields, including drug discovery and materials science.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77684, this compound. Retrieved from [Link]

An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 5-chloro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the structural elucidation of novel and existing chemical entities forms the bedrock of our research and development endeavors. Among the arsenal of analytical techniques at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly 13C NMR, stands out for its ability to provide a direct glimpse into the carbon skeleton of a molecule. This guide is dedicated to a comprehensive analysis of the 13C NMR spectral data of Methyl 5-chloro-2-hydroxybenzoate, a substituted aromatic compound of interest in various chemical syntheses. Our approach will not be a mere recitation of data but a deep dive into the causal relationships between the molecular structure and the resulting spectral features, grounded in fundamental principles and supported by empirical evidence. The methodologies and interpretations presented herein are designed to be a self-validating system, fostering scientific integrity and providing a robust framework for your own analytical challenges.

The Molecular Architecture: this compound

This compound, a derivative of salicylic acid, possesses a benzene ring substituted with three distinct functional groups: a hydroxyl (-OH), a chloro (-Cl), and a methoxycarbonyl (-COOCH₃). The interplay of these substituents—their electronic and steric effects—governs the electron density distribution around each carbon atom, which in turn dictates the chemical shifts observed in the 13C NMR spectrum. A clear understanding of the molecular structure is paramount for accurate spectral assignment.

Caption: Molecular structure of this compound with carbon numbering.

Analysis of the 13C NMR Spectrum

The 13C NMR spectrum of this compound is expected to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. An experimental 13C NMR spectrum for this compound is available, and the data can be found in spectral databases such as SpectraBase.[1]

Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the aromatic carbons are modulated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing chloro and methoxycarbonyl groups.

-

Hydroxyl Group (-OH): As a strong electron-donating group, the -OH substituent increases the electron density at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding carbon signals.

-

Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its overall effect is a deshielding of the attached carbon (ipso-carbon) and a more complex influence on the other ring carbons.

-

Methoxycarbonyl Group (-COOCH₃): This group is electron-withdrawing and will deshield the ipso-carbon and other carbons in the ring, particularly those at the ortho and para positions.

Predicted and Assigned Chemical Shifts

Based on the known effects of these substituents on a benzene ring, we can predict and assign the chemical shifts for each carbon atom in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~170 | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. |

| C2 (-OH) | ~160 | The carbon bearing the strongly electron-donating hydroxyl group is deshielded. |

| C5 (-Cl) | ~130 | The carbon attached to the electronegative chlorine atom is deshielded. |

| C1 (-COOCH₃) | ~115 | The ipso-carbon to the ester group is shielded relative to other quaternary carbons. |

| C4 | ~130 | This carbon is para to the hydroxyl group and meta to the chloro and ester groups. |

| C6 | ~120 | This carbon is ortho to the hydroxyl and ester groups. |

| C3 | ~125 | This carbon is meta to the hydroxyl and ester groups and ortho to the chloro group. |

| -OCH₃ | ~52 | The methyl carbon of the ester group appears in the aliphatic region. |

Experimental Protocol for 13C NMR Spectroscopy

To ensure the acquisition of a high-quality 13C NMR spectrum, a robust and well-defined experimental protocol is essential. The following steps provide a comprehensive methodology for the analysis of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound.[2] A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[3][4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[2] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility. The choice of solvent can influence chemical shifts.[5][6]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2] However, the residual solvent peak can often be used for calibration.

Caption: Workflow for the preparation of a 13C NMR sample.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment Type: Select a standard proton-decoupled 13C NMR experiment.

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Number of Scans (ns): Due to the low sensitivity of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point to allow for sufficient relaxation of the carbon nuclei between pulses.

-

-

Data Acquisition: Start the acquisition. The total experiment time will depend on the number of scans and the relaxation delay.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Conclusion

This in-depth technical guide has provided a comprehensive framework for understanding and acquiring the 13C NMR spectral data of this compound. By integrating the foundational principles of NMR spectroscopy with a detailed, field-proven experimental protocol, researchers, scientists, and drug development professionals are equipped to confidently perform and interpret this crucial analytical technique. The provided analysis of substituent effects and predicted chemical shifts, supported by the existence of experimental data, offers a robust starting point for the structural verification of this and related compounds. The emphasis on scientific integrity through self-validating methodologies ensures the generation of reliable and reproducible results, which are indispensable in the rigorous landscape of chemical research and development.

References

- Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.

- PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.

- AIP Publishing. (2023, February 23). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Blogs - News.

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- (n.d.). NMR Sample Preparation.

Sources

- 1. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 3. CAS 5326-23-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 5-Chloro-2-hydroxybenzoic acid(321-14-2) 13C NMR [m.chemicalbook.com]

- 5. 6-Chloronicotinic acid [webbook.nist.gov]

- 6. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 5-chloro-2-hydroxybenzoate

Introduction: The Vibrational Story of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and elucidate key structural features. This guide provides an in-depth interpretation of the FT-IR spectrum of Methyl 5-chloro-2-hydroxybenzoate, a substituted aromatic ester with applications in organic synthesis and as a pharmaceutical intermediate.[1][2]

Understanding the FT-IR spectrum of this molecule requires a systematic analysis of the vibrational modes associated with each of its constituent parts: the phenolic hydroxyl group, the aromatic ring, the ester functionality, and the chloro substituent. The interplay of these groups, through electronic effects such as resonance and induction, results in a complex and informative spectrum. This guide will deconstruct this spectrum, explaining the causality behind the expected peak positions, shapes, and intensities.

Molecular Structure and Functional Group Overview

This compound (C₈H₇ClO₃) possesses a benzene ring substituted with a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a chlorine (-Cl) atom.[3] The relative positions of these substituents are critical to the resulting vibrational frequencies.

Caption: Molecular structure of this compound with key functional groups highlighted.

FT-IR Spectrum Interpretation: A Detailed Analysis

The FT-IR spectrum can be divided into several key regions, each corresponding to specific types of bond vibrations. We will now examine the expected absorptions for this compound in a systematic manner.

The Hydroxyl (-OH) Stretching Region (3600-3200 cm⁻¹)

The hydroxyl group of a phenol typically gives rise to a broad and intense absorption band in this region due to intermolecular hydrogen bonding.[4][5] In this compound, the presence of the adjacent methyl ester group allows for strong intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen. This intramolecular interaction is expected to produce a broad, medium-to-strong absorption band centered around 3200 cm⁻¹.[6] The broadness of this peak is a hallmark of hydrogen-bonded hydroxyl groups.[4][6]

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is characterized by absorptions from both aromatic and aliphatic C-H stretching vibrations.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The C-H bonds on the benzene ring will exhibit weak to medium absorption bands in this range.[7][8][9] These are typically sharper than the aliphatic C-H stretches.[4]

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl group (-CH₃) of the ester will show characteristic symmetric and asymmetric stretching vibrations in this region.[10] Expect a peak around 2955 cm⁻¹ for these vibrations.[6]

The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹)

The carbonyl stretch is one of the most intense and recognizable absorptions in an IR spectrum.[7] For an aromatic ester, this peak is typically found between 1730 and 1715 cm⁻¹.[11][12] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ester.[7] In this compound, the intramolecular hydrogen bonding with the phenolic -OH group can further lower the C=O stretching frequency, likely to the 1680 cm⁻¹ region.[6] This shift is due to a weakening of the C=O double bond character.

The Aromatic C=C Stretching Region (1600-1450 cm⁻¹)

The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium to strong, sharp peaks in this region.[4][13] Expect to see characteristic absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.[10][13] The exact positions and intensities can be influenced by the nature and position of the substituents on the ring.

The "Fingerprint" Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrational information, including C-O stretching, C-H bending, and C-Cl stretching, making it unique for every molecule.[4][9]

-

C-O Stretching (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[12][14]

-

The asymmetric C-C-O stretch of the ester is expected between 1310 and 1250 cm⁻¹.[11]

-

The symmetric O-C-C stretch is found in the 1130-1100 cm⁻¹ range.[11]

-

Additionally, the C-O stretch of the phenolic hydroxyl group will appear as a strong band, typically around 1220 cm⁻¹, distinguishing it from aliphatic alcohols.[4]

-

-

C-H Bending (900-675 cm⁻¹): The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.[8][9] For a 1,2,4-trisubstituted benzene ring, characteristic strong absorptions are expected in this region.

-

C-Cl Stretching (below 800 cm⁻¹): The carbon-chlorine stretching vibration typically appears as a strong band in the lower frequency region of the spectrum. The exact position can vary, but it is generally found in the 800-600 cm⁻¹ range. The C-X stretching peak positions decrease as the mass of the halogen increases.[15]

Summary of Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |

| O-H Stretch (intramolecular H-bonded) | Phenolic -OH | ~3200 | Medium-Strong | Broad |

| C-H Stretch | Aromatic | 3100-3000 | Weak-Medium | Sharp |

| C-H Stretch | Methyl (-CH₃) | 3000-2850 | Medium | Symmetric and asymmetric stretches |

| C=O Stretch (H-bonded) | Ester | ~1680 | Strong | Shifted to lower frequency due to H-bonding/conjugation |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong | Multiple sharp peaks |

| C-O Stretch (asymmetric) | Ester | 1310-1250 | Strong | |

| C-O Stretch | Phenolic -OH | ~1220 | Strong | |

| C-O Stretch (symmetric) | Ester | 1130-1100 | Strong | |

| C-H Out-of-Plane Bending | Aromatic Ring | 900-675 | Strong | Diagnostic of substitution pattern |

| C-Cl Stretch | Chloro-aromatic | < 800 | Strong |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of this compound, which is a solid at room temperature, the following protocol using the KBr pellet method is recommended.[1]

Methodology

-

Sample and Reagent Preparation:

-

Ensure the this compound sample is pure and dry.

-

Use high-purity, spectroscopic grade Potassium Bromide (KBr), and keep it in a desiccator to prevent moisture absorption.

-

-

Grinding:

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

-

Grind the KBr separately first in a clean, dry agate mortar and pestle to a fine powder.

-

Add the sample to the KBr and grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-